molecular formula C19H21N3O4S2 B2908455 ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 688353-26-6

ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2908455
CAS No.: 688353-26-6
M. Wt: 419.51
InChI Key: QXQLCSXVBMGGPK-UHFFFAOYSA-N
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Description

The compound ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate features a fused thieno[3,2-d]pyrimidin-4-one core, a sulfanyl acetamido linker, and an ethyl benzoate ester (Figure 1). The sulfanyl group may enhance binding to enzymatic targets via sulfur-mediated interactions, while the benzoate ester could improve solubility and pharmacokinetics.

Properties

IUPAC Name

ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-26-18(25)12-5-7-13(8-6-12)20-15(23)10-27-19-21-14-9-11(2)28-16(14)17(24)22(19)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQLCSXVBMGGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Ethyl Ester: The final step involves esterification using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Ammonia, primary amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, different esters

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the thienopyrimidine class, which is recognized for its diverse biological activities. Thienopyrimidines are often explored for their potential as:

  • Anticancer Agents : Research indicates that compounds within this class can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. Ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate may exhibit similar properties through its unique structural features that allow it to interact with molecular targets in cancer cells.
  • Antiviral Activity : Some thienopyrimidine derivatives have shown promise in inhibiting viral replication. The mechanism often involves interference with viral enzymes or host cell receptors that viruses exploit for entry and replication.

Biological Research

In biological research, this compound can be utilized to:

  • Study Enzyme Inhibition : The compound's ability to bind to specific enzymes makes it a valuable tool for understanding enzyme kinetics and inhibition mechanisms. This can lead to insights into metabolic pathways and potential drug targets.
  • Investigate Receptor Interactions : Its structural characteristics may allow researchers to explore how it interacts with various receptors involved in physiological processes. This can contribute to the development of new therapeutic strategies targeting these receptors.

Therapeutic Potential

The therapeutic applications of this compound include:

Table 1: Potential Therapeutic Uses

Application AreaDescription
Anticancer TherapyPotential to inhibit tumor growth through enzyme targeting
Antiviral TreatmentMay disrupt viral replication mechanisms
Anti-inflammatoryPossible modulation of inflammatory pathways
Antimicrobial ActivityCould exhibit activity against various pathogens

Synthesis and Characterization

The synthesis of this compound typically involves several steps requiring precise control over reaction conditions such as temperature and solvent choice. Techniques like chromatography are commonly used for purification purposes.

Case Studies and Research Findings

Several studies have investigated the biological activities of thienopyrimidine derivatives:

  • Anticancer Effects : A study demonstrated that thienopyrimidine derivatives showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Antiviral Mechanisms : Research indicated that certain thienopyrimidines could inhibit key viral enzymes like proteases and polymerases essential for viral replication.

These findings suggest that ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate could be a promising candidate for further development in these areas.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity to its targets, while the ester moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thieno[3,2-d]pyrimidinone vs. Benzo[b][1,4]oxazin-3(4H)-one

The target compound’s thieno[3,2-d]pyrimidinone core differs from the benzo[b][1,4]oxazin-3(4H)-one in , which replaces the sulfur atom in the fused ring with oxygen. For example, oxazinones are often used in anticonvulsant agents, whereas thienopyrimidinones are studied for kinase inhibition .

Thieno[3,2-d]pyrimidinone vs. Benzo[4,5]thiazolo[3,2-a]pyrimidine

describes a benzothiazolopyrimidine core, which incorporates a thiazole ring instead of a thiophene. The thiazole’s nitrogen atom may confer greater stability and distinct binding modes compared to the thienopyrimidinone’s sulfur. Additionally, the ethyl carboxylate substituent in differs from the target’s benzoate ester, influencing lipophilicity .

Substituent Analysis

Sulfanyl Acetamido Linker vs. Oxadiazole/Pyridinyl Groups

The target’s sulfanyl acetamido group is structurally distinct from the 1,2,4-oxadiazole in and the pyridin-2-yl group in . Sulfanyl linkages (e.g., in ’s CDK2 inhibitors) are prone to disulfide bond formation, which may influence redox activity or metabolism. In contrast, oxadiazoles are often used as bioisosteres for ester or amide groups to enhance metabolic stability .

Ethyl Benzoate Ester vs. Carboxylates

The ethyl benzoate ester in the target compound contrasts with the ethyl carboxylate in .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Activity
Target Compound Thieno[3,2-d]pyrimidinone Sulfanyl acetamido, ethyl benzoate Not specified Unknown
Benzo[b][1,4]oxazin-3(4H)-one Pyrimidinyl, substituted phenyl Cs₂CO₃/DMF coupling Not reported
Benzo[4,5]thiazolo[3,2-a]pyrimidine Pyridin-2-yl, ethyl carboxylate Pyridine aldehyde condensation Not reported
Pyrimido[4,5-d]pyrimidine Sulfanyl, benzyl Benzylation of pyrimidinone CDK2 inhibition
Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Suzuki coupling Not reported

Biological Activity

Ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N4O2S2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}_{2}

with a molecular weight of 388.51 g/mol. Its IUPAC name is ethyl 4-[[2-[(3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate . The unique thienopyrimidine structure contributes to its diverse biological activities.

The biological activity of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate is primarily linked to its interaction with various biological targets. It is hypothesized that the compound may act by:

  • Inhibiting Enzyme Activity : The compound can bind to active sites of enzymes, potentially inhibiting their functions.
  • Modulating Receptor Functions : It may influence receptor activities that are critical in various signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:

  • A study identified a novel anticancer compound through screening a drug library on multicellular spheroids. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines .

Antimicrobial Activity

Thienopyrimidine derivatives are known for their antimicrobial properties. Ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate has shown promising results against various bacterial strains:

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusSignificant antimicrobial effect

These findings suggest that the compound could be effective in treating infections caused by these pathogens.

Case Studies and Research Findings

  • In vitro Studies : Various in vitro studies have demonstrated that compounds similar to ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate exhibit potent inhibitory effects on cancer cell proliferation and survival mechanisms.
  • Structure-Activity Relationship (SAR) : Research into the SAR of thienopyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity. For example, substituents on the thieno ring influence the compound's binding affinity to target enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

  • Methodology :

  • Core synthesis : The compound is typically synthesized via multi-step routes. For example, thieno[3,2-d]pyrimidinone cores are first prepared through condensation of thiophene derivatives with pyrimidine precursors under acidic/basic conditions. Subsequent functionalization involves sulfanylacetamido coupling via nucleophilic substitution (e.g., using triethylamine as a base in DMF or dichloromethane) .
  • Optimization : Key parameters include temperature (e.g., reflux at 80–100°C for cyclization) and solvent polarity. Catalysts like pyridine derivatives improve yields in esterification steps. Thin-layer chromatography (TLC) and HPLC are used to monitor intermediates .
    • Data Table :
Reaction StepReagents/ConditionsYield Optimization Tips
Thienopyrimidine core formationThiophene + pyrimidine precursor, H₂SO₄ (cat.), 80°CUse anhydrous solvents to avoid hydrolysis
Sulfanylacetamido couplingTriethylamine, DMF, 24h stirringAdd reagents dropwise to control exothermicity

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • 1H/13C NMR : Assigns protons and carbons in the thienopyrimidine core (e.g., δ 2.50–3.20 ppm for methyl groups) and benzoate ester (δ 4.30 ppm for ethyl CH₂) .
  • FTIR : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and sulfanyl (C-S at 600–700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₆N₄O₅S₂: 514.1290) .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact biological activity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing 3,6-dimethyl with diethyl). Test inhibition of kinases (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA) .
  • Key finding : Methyl groups at positions 3 and 6 enhance hydrophobic interactions with kinase ATP-binding pockets, increasing IC₅₀ values by 2–3× compared to ethyl analogs .

Q. What strategies mitigate low solubility in aqueous media during in vitro assays?

  • Methodology :

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability. Characterize with dynamic light scattering (DLS) for size (target: 100–200 nm) .

Q. How do researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Meta-analysis : Compare data across 10+ studies. A 2024 review found discrepancies arise from varying assay durations (24h vs. 48h) and serum concentrations in media .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Analysis :

  • Target selectivity : The compound inhibits COX-2 (anti-inflammatory) at lower concentrations (IC₅₀ = 5 µM) but requires higher doses (IC₅₀ = 20 µM) for apoptosis induction in cancer cells via caspase-3 activation .
  • Experimental variables : Anti-inflammatory studies often use murine macrophages (RAW 264.7), while cancer studies employ human carcinoma lines (e.g., MCF-7) .

Methodological Recommendations

Q. What in silico tools predict binding modes with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (e.g., PDB ID 1M17 for EGFR). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

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